molecular formula C11H13BrF3NO2S B1372502 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide CAS No. 1020253-06-8

4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B1372502
CAS No.: 1020253-06-8
M. Wt: 360.19 g/mol
InChI Key: LOERVVBCAYSQDS-UHFFFAOYSA-N
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Description

4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C11H13BrF3NO2S. It is characterized by the presence of a bromine atom, a tert-butyl group, and a trifluoromethyl group attached to a benzenesulfonamide structure. This compound is used in various research applications, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride and tert-butylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.

    Formation of the Product: The reaction between 4-bromo-3-(trifluoromethyl)benzenesulfonyl chloride and tert-butylamine leads to the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and advanced purification methods can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction can produce different sulfonamide derivatives .

Scientific Research Applications

4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The trifluoromethyl group and the sulfonamide moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. The tert-butyl group also contributes to its steric properties, affecting its reactivity and interactions with molecular targets .

Properties

IUPAC Name

4-bromo-N-tert-butyl-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF3NO2S/c1-10(2,3)16-19(17,18)7-4-5-9(12)8(6-7)11(13,14)15/h4-6,16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOERVVBCAYSQDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674371
Record name 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020253-06-8
Record name 4-Bromo-N-tert-butyl-3-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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